Ethyl 2-chloro-4-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole-5-carboxylate
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Overview
Description
Ethyl 2-chloro-4-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole-5-carboxylate is a heterocyclic compound that features a unique combination of thiazole and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-chloro-4-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-4-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-chloro-4-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted thiazole derivatives
- Oxidized or reduced forms of the original compound
- Cyclized heterocyclic compounds
Scientific Research Applications
Ethyl 2-chloro-4-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole-5-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Agrochemicals: It is explored for its use as a pesticide or herbicide due to its ability to inhibit specific biological pathways in pests.
Materials Science: The compound is studied for its potential use in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-chloro-4-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the synthesis of essential proteins or enzymes in microorganisms, leading to their death[4][4]. In anticancer research, the compound may induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
- Ethyl 2-(4-((1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)-4-(4-methoxyphenyl)-6-methylpyrimidine-5-carboxylate
- 2,4-Disubstituted thiazole derivatives
Comparison: Ethyl 2-chloro-4-(1-methyl-1H-1,2,4-triazol-5-yl)thiazole-5-carboxylate stands out due to its unique combination of thiazole and triazole rings, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced stability, bioavailability, or specificity towards certain biological targets .
Properties
Molecular Formula |
C9H9ClN4O2S |
---|---|
Molecular Weight |
272.71 g/mol |
IUPAC Name |
ethyl 2-chloro-4-(2-methyl-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C9H9ClN4O2S/c1-3-16-8(15)6-5(13-9(10)17-6)7-11-4-12-14(7)2/h4H,3H2,1-2H3 |
InChI Key |
SEQYKOYUJZGMGE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)Cl)C2=NC=NN2C |
Origin of Product |
United States |
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